molecular formula C15H16N2O B1506852 ACETAMIDE,2-[PHENYLBENZYLAMINO]- CAS No. 408539-27-5

ACETAMIDE,2-[PHENYLBENZYLAMINO]-

Cat. No.: B1506852
CAS No.: 408539-27-5
M. Wt: 240.3 g/mol
InChI Key: QULZHPITXAKVDV-UHFFFAOYSA-N
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Description

ACETAMIDE,2-[PHENYLBENZYLAMINO]- is a substituted acetamide derivative characterized by a phenylbenzylamino (-NH-C6H5-C6H5CH2) group at the second carbon of the acetamide backbone.

The phenylbenzylamino group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and biological interactions. Such compounds are typically synthesized via condensation reactions between amines and acetylating agents, as demonstrated in the synthesis of azlactone derivatives involving benzoylamino groups . Potential applications include medicinal chemistry (e.g., kinase inhibition or neurotransmitter modulation) and materials science, though further studies are required to confirm these uses.

Properties

CAS No.

408539-27-5

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2-(N-benzylanilino)acetamide

InChI

InChI=1S/C15H16N2O/c16-15(18)12-17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,18)

InChI Key

QULZHPITXAKVDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2

sequence

G

Origin of Product

United States

Preparation Methods

Preparation via Acetylation of Phenylbenzylamine

The most straightforward and widely used approach is the acetylation of phenylbenzylamine with acetic anhydride or acetyl chloride. This method involves nucleophilic substitution where the amine group of phenylbenzylamine reacts with the acetylating agent to form the acetamide linkage.

Typical Reaction Conditions:

Parameter Description
Reactants Phenylbenzylamine, Acetic anhydride or Acetyl chloride
Solvent Often anhydrous solvents like dichloromethane or no solvent
Temperature Ambient to mild heating (room temperature to 80°C)
Reaction Time 1 to 24 hours depending on conditions
Catalyst/Activator Sometimes bases like pyridine or DMAP (4-dimethylaminopyridine) are used to enhance reaction rate

Reaction Summary:

$$
\text{Phenylbenzylamine} + \text{Acetic Anhydride} \rightarrow \text{ACETAMIDE, 2-[PHENYLBENZYLAMINO]-} + \text{Acetic acid}
$$

This method yields high purity product with good selectivity. The reaction can be monitored by TLC or HPLC, and the product is purified by recrystallization or chromatography.

In Situ Generation of Acetamide from Ammonium Acetate

An alternative method involves the generation of acetamide in situ from ammonium acetate, which then reacts with the amine substrate. This approach is useful when direct acetylation reagents are less desirable.

Key Features:

  • Ammonium acetate acts both as a reagent and a solvent-like medium (ionic liquid-type).
  • The reaction can be performed solvent-free or with minimal solvent.
  • High equivalents of ammonium acetate (at least 2 to 10 equivalents relative to amine) are used to drive the reaction.
  • Reaction temperatures can be elevated (e.g., 300°C in some cases for related compounds).

Advantages:

  • Avoids the use of corrosive acetyl chlorides.
  • Potentially safer and more environmentally friendly.

Limitations:

  • Selectivity may be lower due to side reactions such as diarylamine formation.
  • Requires careful control of reaction conditions to minimize byproducts.

Amidation via Acetic Acid and Ammonia Derivatives

Some patented processes describe amidation by reacting acetic acid with ammonia or ammonium salts under controlled temperature and pressure to generate acetamide, which can then be used to acylate amines like phenylbenzylamine.

Process Highlights:

Step Description
1 Mixing acetic acid with ammoniacal liquor at ambient temperature
2 Heating the mixture to 80-210°C for 0.5-10 hours to form crude acetamide
3 Cooling and isolating crude product
4 Purification by distillation, recrystallization, filtration, and drying

This method emphasizes safety and ease of operation, avoiding hazardous reagents such as acyl chlorides or liquefied ammonia.

Research Findings and Comparative Analysis

Method Yield (%) Purity (%) Safety Considerations Operational Complexity Notes
Acetylation with Acetic Anhydride/Acetyl Chloride High (~85-90%) High (>95%) Moderate (corrosive reagents) Moderate Most common; requires handling of acylating agents
In situ Acetamide from Ammonium Acetate Moderate (~70-80%) Moderate (~85-90%) Safer (less corrosive) Moderate to High Side reactions possible; requires excess ammonium acetate
Amidation from Acetic Acid and Ammonia High (>90%) Very High (>99%) Safer; avoids hazardous gases Moderate Industrially favorable; requires temperature and pressure control

Detailed Example of Acetylation Procedure

  • Reactants: Phenylbenzylamine (1.0 equiv), Acetic anhydride (1.1 equiv)
  • Solvent: Anhydrous dichloromethane
  • Catalyst: Pyridine or DMAP (0.1 equiv)
  • Procedure:

    • Dissolve phenylbenzylamine in dichloromethane under nitrogen atmosphere.
    • Add acetic anhydride dropwise at 0°C.
    • Stir the mixture at room temperature for 12-24 hours.
    • Quench with water, extract organic layer.
    • Wash with dilute acid and base to remove impurities.
    • Dry over anhydrous sodium sulfate.
    • Concentrate and recrystallize from ethyl acetate or ethanol.
  • Yield: Typically 85-90%

  • Purity: >95% by HPLC

Notes on Purification and Characterization

  • Purification is often achieved by recrystallization using solvents such as ethyl acetate, ethanol, or their mixtures.
  • Characterization techniques include NMR spectroscopy, IR spectroscopy, mass spectrometry, and melting point determination.
  • Analytical HPLC or GC is used to confirm purity and monitor reaction progress.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Acetylation with Acetic Anhydride Phenylbenzylamine, Acetic anhydride RT to 80°C, 1-24 h 85-90 >95 High yield, straightforward Requires handling corrosive reagents
Acetylation with Acetyl Chloride Phenylbenzylamine, Acetyl chloride RT to mild heating 80-85 >95 Rapid reaction Highly corrosive, moisture sensitive
In situ Acetamide from Ammonium Acetate Ammonium acetate, Phenylbenzylamine High temperature (up to 300°C) 70-80 85-90 Safer reagents Lower selectivity, side reactions
Amidation from Acetic Acid and Ammonia Acetic acid, Ammonia derivatives 80-210°C, pressure controlled >90 >99 High purity, industrial scale Requires pressure equipment

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,2-[PHENYLBENZYLAMINO]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[PHENYLBENZYLAMINO]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below compares ACETAMIDE,2-[PHENYLBENZYLAMINO]- with structurally related acetamides from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
ACETAMIDE,2-[PHENYLBENZYLAMINO]- (Hypothetical) Phenylbenzylamino (-NH-C6H5-C6H5CH2) C21H20N2O 316.40 High aromaticity, steric bulk -
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl (-N(CH2CH3)2-CH2CH2) C14H22N2O 234.34 Aliphatic amine, enhanced polarity
N-[2-(Benzoylamino)indolylidene]acetyl esters Benzoylamino-indole fused system Varies by ester ~350–450 Heterocyclic core, azlactone formation
N-(2-Benzoyl-4-chlorophenyl)-...acetamide oxalate Chlorophenyl, hydroxy-phenylethyl C24H20ClN3O5 473.89 Electron-withdrawing groups, salt form

Physical and Chemical Properties

  • Solubility: The phenylbenzylamino group likely reduces water solubility due to aromatic hydrophobicity, contrasting with the polar diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide, which may improve solubility in polar solvents .
  • Reactivity: The benzoylamino group in derivatives facilitates cyclization into azlactones, a reactivity less likely in phenylbenzylamino analogs due to steric hindrance . Diethylaminoethyl groups may participate in acid-base reactions, whereas phenylbenzylamino groups are more inert under standard conditions .
  • Thermal Properties: Melting points for phenylbenzylamino derivatives are expected to exceed 100°C (based on benzyl benzoate analogs, MP: 19–21°C ), though aliphatic amine-substituted acetamides (e.g., ) may have lower melting points due to reduced crystallinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[phenylbenzylamino]acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Condensation reactions : React 2-chloroacetamide with phenylbenzylamine in anhydrous DCM under reflux (60–70°C) with triethylamine as a base catalyst. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
  • Coupling agents : Use EDCI/HOBt-mediated coupling between phenylbenzylamine and activated acetamide derivatives (e.g., NHS esters) in DMF at room temperature. Purify via column chromatography (silica gel, gradient elution) .
  • Optimization : Adjust stoichiometry (1:1.2 amine:electrophile ratio) and solvent polarity (e.g., THF for slower kinetics). Characterize intermediates by 1^1H NMR (CDCl3_3, 400 MHz) to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing 2-[phenylbenzylamino]acetamide, and what key peaks confirm its structure?

  • Key Techniques :

  • NMR :
  • 1^1H NMR: Aromatic protons (δ 7.2–7.5 ppm, multiplet), NH (δ 6.8–7.0 ppm, broad singlet), and methylene groups (δ 3.3–3.7 ppm) .
  • 13^{13}C NMR: Carbonyl (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm) .
  • IR : Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and N–H (3300–3450 cm1^{-1}) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C15_{15}H15_{15}N2_2O: 255.1134) .

Q. How does the stability of 2-[phenylbenzylamino]acetamide vary under different storage conditions?

  • Stability Profile :

  • Solid state : Stable at –20°C in amber vials under argon for ≥6 months. Degradation (≤5%) observed at 25°C/60% RH over 30 days .
  • Solution : Degrades in polar solvents (e.g., DMSO, water) via hydrolysis; use anhydrous DMF or THF for short-term storage (≤48 hours) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-[phenylbenzylamino]acetamide derivatives?

  • Approach :

  • Assay validation : Replicate studies using standardized protocols (e.g., fixed IC50_{50} measurement conditions in enzyme inhibition assays) .
  • SAR analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) on target binding using molecular docking (PDB: 1sj2) .
  • Meta-analysis : Aggregate data from ≥3 independent studies; apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. HeLa) .

Q. How can computational modeling predict the interaction mechanism of 2-[phenylbenzylamino]acetamide with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding affinity ≤–8.5 kcal/mol suggests strong inhibition) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤2.0 Å indicates stable binding) .
  • QSAR : Derive descriptors (e.g., logP, polar surface area) to correlate with cytotoxicity (R2^2 ≥0.85 required for predictive validity) .

Q. What experimental designs validate the role of 2-[phenylbenzylamino]acetamide in modulating inflammatory pathways?

  • Protocol :

  • In vitro : Treat RAW264.7 macrophages with 10–100 µM compound; measure TNF-α/IL-6 via ELISA. Include controls (e.g., dexamethasone) .
  • Kinase assays : Test inhibition of COX-2/PGE2_2 pathways using fluorescent substrates (e.g., Celecoxib as a reference inhibitor) .
  • Gene expression : Perform qPCR for NF-κB and MAPK pathway markers (normalize to GAPDH) .

Data Contradiction Analysis

Q. Why do solubility and bioactivity data conflict for structurally similar acetamide derivatives?

  • Resolution :

  • Solubility-activity trade-off : Hydrophobic derivatives (logP >3.5) may exhibit high membrane permeability but low aqueous solubility, reducing in vivo efficacy .
  • Protonation states : Amide pKa shifts (e.g., pH-dependent solubility in intestinal fluid vs. plasma) alter bioavailability .

Methodological Best Practices

Q. How should researchers optimize reaction yields while minimizing byproducts in acetamide synthesis?

  • Guidelines :

  • Temperature control : Maintain <70°C to prevent decomposition of heat-sensitive intermediates .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions; prioritize catalysts with ≥90% conversion .
  • Workup : Use aqueous washes (NaHCO3_3) to remove unreacted amines; dry organic layers with MgSO4_4 .

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